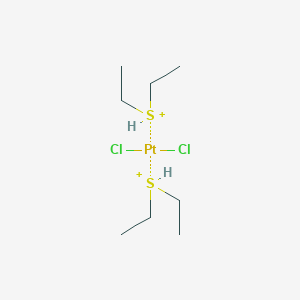

Dichloroplatin(II)-diethylsulfanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It was first discovered in 1844, but its anticancer properties were not identified until the 1960s. Since then, it has become one of the most effective and commonly used chemotherapy drugs globally.

Wissenschaftliche Forschungsanwendungen

Dichloroplatinum;diethylsulfanium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and coordination chemistry of platinum complexes.

Biology: It is used to study the interactions of metal complexes with biological molecules such as DNA and proteins.

Medicine: It is widely used in cancer chemotherapy to treat various types of cancer.

Industry: It is used in the development of new platinum-based drugs and in the study of drug resistance mechanisms.

Wirkmechanismus

Target of Action

Dichloroplatinum;diethylsulfanium, also known as Cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors . The primary targets of this compound are DNA molecules within cancer cells .

Mode of Action

Cisplatin interacts with its targets by forming covalent bonds with the purine bases on the DNA, causing the DNA to cross-link, which inhibits DNA synthesis and function . This interaction results in the disruption of DNA replication and transcription, leading to DNA damage and, ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cisplatin is the DNA replication pathway. By binding to DNA and forming intra-strand DNA adducts, Cisplatin inhibits DNA synthesis and cell growth . This action leads to the induction of both intrinsic and extrinsic pathways of apoptosis, resulting from the production of reactive oxygen species through lipid peroxidation, activation of various signal transduction pathways, induction of p53 signaling and cell cycle arrest, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .

Pharmacokinetics

The pharmacokinetics of Cisplatin is characterized by a triphasic pattern, with a short initial distribution phase and a long terminal elimination phase . It is rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of platinum elimination, accounting for approximately 53.8% of the administered dose . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .

Result of Action

The molecular and cellular effects of Cisplatin’s action include the induction of DNA damage, inhibition of DNA synthesis, and initiation of apoptosis . These effects lead to the death of cancer cells and thus, the reduction of tumor size .

Action Environment

The action, efficacy, and stability of Cisplatin can be influenced by various environmental factors. For instance, temperature and reaction environment can influence the nature of platinum species supported on ceria . Additionally, the presence of specific organelles in cancer cells can affect the action of platinum complexes . Understanding these factors can help optimize the use of Cisplatin and improve its therapeutic efficacy.

Biochemische Analyse

Biochemical Properties

Dichloroplatinum;diethylsulfanium plays a significant role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, altering their functions and influencing the overall biochemical processes within a cell . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .

Cellular Effects

The effects of Dichloroplatinum;diethylsulfanium on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interfere with transcription and DNA replication mechanisms, leading to cytotoxicity .

Molecular Mechanism

At the molecular level, Dichloroplatinum;diethylsulfanium exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These interactions at the molecular level are crucial for understanding the overall impact of Dichloroplatinum;diethylsulfanium on biochemical processes and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloroplatinum;diethylsulfanium can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Dichloroplatinum;diethylsulfanium can vary with different dosages in animal models . Studies have shown that different dosages can lead to varying effects, including threshold effects and potential toxic or adverse effects at high doses . Specific data on Dichloroplatinum;diethylsulfanium’s dosage effects in animal models is currently limited.

Metabolic Pathways

Dichloroplatinum;diethylsulfanium is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

Dichloroplatinum;diethylsulfanium is transported and distributed within cells and tissues in a manner that is yet to be fully understood . It could potentially interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;diethylsulfanium involves the reaction of potassium tetrachloroplatinate with ammonia, followed by the addition of hydrochloric acid. The reaction proceeds as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of dichloroplatinum;diethylsulfanium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloroplatinum;diethylsulfanium undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands such as water or ammonia.

Hydrolysis: In aqueous solutions, dichloroplatinum;diethylsulfanium undergoes hydrolysis to form aquated species.

Binding to DNA: It forms covalent bonds with the nitrogen atoms in the nucleobases of DNA, leading to the formation of intrastrand cross-links.

Common Reagents and Conditions

Common reagents used in the reactions of dichloroplatinum;diethylsulfanium include water, ammonia, and various nucleophiles. The reactions are typically carried out in aqueous solutions at room temperature .

Major Products

The major products formed from the reactions of dichloroplatinum;diethylsulfanium include aquated species, substituted complexes, and DNA adducts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dichloroplatinum;diethylsulfanium include:

Carboplatin: A platinum-based chemotherapy drug with a similar mechanism of action but with reduced side effects.

Oxaliplatin: Another platinum-based drug used to treat colorectal cancer.

Nedaplatin, Lobaplatin, and Heptaplatin: These are newer platinum complexes that have received regional approval for clinical use.

Uniqueness

Dichloroplatinum;diethylsulfanium is unique due to its high efficacy in treating a wide range of cancers and its well-studied mechanism of action. Despite its side effects, it remains one of the most effective chemotherapy drugs available .

Eigenschaften

IUPAC Name |

dichloroplatinum;diethylsulfanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVLRIRJUWCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SH+]CC.CC[SH+]CC.Cl[Pt]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2PtS2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-84-5 |

Source

|

| Record name | Dichlorobis(1,1'-thiobis(ethane))platinum (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)